2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide
Overview
Description
2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, and a cyanophenyl group, which is a benzene ring substituted with a cyano group (–CN).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylacetic acid with azepane in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications include its use as a drug candidate or a precursor in drug synthesis.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide would depend on its specific interactions with molecular targets. Typically, amides can interact with enzymes, receptors, or other proteins, influencing biological pathways. The azepane ring and cyanophenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-piperidinyl)-N-(2-cyanophenyl)acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(1-azepanyl)-N-(4-cyanophenyl)acetamide: Similar structure but with the cyano group in the para position on the phenyl ring.
Uniqueness
2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to compounds with other ring structures. The position of the cyano group on the phenyl ring also influences its reactivity and interactions.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-11-13-7-3-4-8-14(13)17-15(19)12-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10,12H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECKNTHVEZRYTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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